- (+)-(2S,3S)-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-enee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Cas no 90315-82-5 (ethyl (2R)-2-hydroxy-4-phenylbutanoate)

ethyl (2R)-2-hydroxy-4-phenylbutanoate Properties
Names and Identifiers
-
- Ethyl (R)-2-hydroxy-4-phenylbutyrate
- (R)-2-Hydroxy-4-Phenylbutric Acid Ethyl Ester
- R-2-Hydroxy-4-butylphenyacetate
- (R)-ethyl-2-hydroxy-4-phenylbutanoate
- R-2-Hydroxy-4-phenyl butyric acid ethyl ester
- Ethyl (R)-(-)-2-Hydroxy-4-Phenylbutyrate
- Ethyl R-(-)-2-hydroxy-4-phenylbutyrate
- (R)-(-)-2-HYDROXY-4-PHENYLBUTYRATE ETHYL ESTER
- (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester
- ethyl (2R)-2-hydroxy-4-phenylbutanoate
- Ethyl(R)-2-hydroxy-4-phenylbutanoate
- (R)-ethyl 2-hydroxy-4-phenylbutanoate
- QP7IWH2QOX
- (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester
- ethyl (R)-2-hydroxy-4-phenylbutanoate
- (r)-2-hydroxy-4-phenylbutyrate
- (R)-Ethyl2-Hydroxy-4-phenylbutanoate
- (r)-ethyl-
- Benzenebutanoic acid, α-hydroxy-, ethyl ester, (R)- (ZCI)
- (R)-2-Hydroxy-4-phenylbutanoic acid ethyl ester
- (R)-4-Phenyl-2-hydroxybutanoic acid ethyl ester
- (R)-Ethyl 2-hydroxy-4-phenylbutanoic acid
- (R)-Ethyl 4-phenyl-2-hydroxybutanoate
- (αR)-α-Hydroxybenzenebutanoic acid ethyl ester
- Ethyl (2R)-2-hydroxy-4-phenylbutyrate
- Ethyl (R)-4-phenyl-2-hydroxybutyrate
- Ethyl 2(R)-hydroxy-4-phenylbutyrate
- EC 618-525-4
- DTXSID20370015
- AKOS015888226
- Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, 98%
- H0904
- ethyl-(2R)-2-hydroxy-4-phenyl-butyrate
- AS-14288
- PD164267
- ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (-)-
- ZJYKSSGYDPNKQS-LLVKDONJSA-
- Ethyl 2-hydroxy-4-phenylbutyrate, (2R)-
- Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, ChiPros(R), produced by BASF, 98%
- (R)-2-Hydroxy-4-Phenyl Butyric Acid Ethyl Ester
- UNII-QP7IWH2QOX
- (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester
- InChI=1/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1
- (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl esther
- NS00011506
- BENZENEBUTANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER, (.ALPHA.R)-
- 90315-82-5
- CS-W015213
- AKOS015855479
- CHEMBL4630646
- DB-029729
- (R)-2-hydroxy-4-phenylbutyric acid, ethyl ester
- MFCD00077794
- ethyl (2R) 2-hydroxy-4-phenylbutyrate
- (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester; (R)-Ethyl 2-Hydroxy-4-phenylbutanoate; Ethyl (R)-alpha-Hydroxybenzenebutanoate; Ethyl 2(R)-hydroxy-4-phenylbutyrate;
- SCHEMBL614649
- AC-4318
-
- MDL: MFCD00077794
- InChIKey: ZJYKSSGYDPNKQS-LLVKDONJSA-N
- Inchi: 1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1
- SMILES: C(C1C=CC=CC=1)C[C@@H](O)C(=O)OCC
- BRN: 3590943
Computed Properties
- Exact Mass: 208.11000
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 6
- Monoisotopic Mass: 208.11
- Heavy Atom Count: 15
- Complexity: 185
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.2
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 46.5
Experimental Properties
- LogP: 1.54320
- PSA: 46.53000
- Refractive Index: n20/D 1.504(lit.)
- Water Partition Coefficient: Insoluble
- Boiling Point: 120°C/1mmHg(lit.)
- Melting Point: NA
- Flash Point: Fahrenheit: 302 ° f
Celsius: 150 ° c - Color/Form: Colorless to Yellow Liquid
- Solubility: Insoluble in water
- Specific Rotation: -10 º (c=neat)
- Optical Activity: [α]21/D −10°, neat
- Density: 1.075 g/mL at 20 °C(lit.)
ethyl (2R)-2-hydroxy-4-phenylbutanoate Security Information
- WGK Germany:3
- Safety Instruction: S23-S24/25
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store long-term at 2-8°C
- Signal Word:Warning
ethyl (2R)-2-hydroxy-4-phenylbutanoate Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
ethyl (2R)-2-hydroxy-4-phenylbutanoate Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003QG9-1g |
Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate |
90315-82-5 | 98 | 1g |
$11.00 | 2025-02-20 | |
A2B Chem LLC | AB73449-1g |
Ethyl (R)-2-hydroxy-4-phenylbutyrate |
90315-82-5 | 98% | 1g |
$5.00 | 2024-05-20 | |
Aaron | AR003QOL-1g |
Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate |
90315-82-5 | 98% | 1g |
$4.00 | 2025-01-22 | |
abcr | AB169067-5 g |
(R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester, 97%; . |
90315-82-5 | 97% | 5 g |
€74.00 | 2023-07-20 | |
Ambeed | A772401-1g |
Ethyl (R)-2-hydroxy-4-phenylbutyrate |
90315-82-5 | 98% | 1g |
$6.0 | 2025-02-20 | |
Apollo Scientific | OR307153-1g |
Ethyl (R)-2-Hydroxy-4-phenylbutyrate |
90315-82-5 | 98% | 1g |
£38.00 | 2023-08-31 | |
AstaTech | 26200-5/G |
(R)-(-)-2-HYDROXY-4-PHENYLBUTYRATE ETHYL ESTER |
90315-82-5 | 97% | 5g |
$10 | 2023-09-18 | |
eNovation Chemicals LLC | D544031-1g |
(R)-Ethyl 2-hydroxy-4-phenylbutanoate |
90315-82-5 | 97% | 1g |
$218 | 2022-06-07 | |
Fluorochem | 011768-1g |
Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate |
90315-82-5 | 95% | 1g |
£10.00 | 2022-03-01 | |
TRC | H949096-250mg |
(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |
90315-82-5 | 250mg |
$ 58.00 | 2023-09-07 |
ethyl (2R)-2-hydroxy-4-phenylbutanoate Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- Biochemical characterisation of a NADPH-dependent carbonyl reductase from Neurospora crassa reducing α- and β-keto estersEnzyme and Microbial Technology, 2011, 48(6-7), 472-479,
Synthetic Circuit 3
- A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/CChemical Communications (Cambridge, 2010, 46(16), 2754-2756,
Synthetic Circuit 4
- Ultrasonics in asymmetric syntheses. Sonochemical enantioselective hydrogenation of prochiral C=O groups over platinum catalystsChirality, 1999, 11, 470-474,
Synthetic Circuit 5
1.2 Reagents: Sodium bicarbonate ; 4 h, 60 °C
- Synthesis of optical active compound Ethyl (R)-2-hydroxy-4-phenylbutyrateSichuan Daxue Xuebao, 2003, 35(4), 106-108,
Synthetic Circuit 6
- Enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoateHuaxue Yu Shengwu Gongcheng, 2009, 26(7), 37-39,
Synthetic Circuit 7
- Enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast: preparation of (R)-HPB esterTetrahedron: Asymmetry, 2004, 15(21), 3443-3447,
Synthetic Circuit 8
- New Technical Synthesis of Ethyl (R)-2-Hydroxy-4-phenylbutyrate of High Enantiomeric PurityTetrahedron, 2000, 56(35), 6497-6499,
Synthetic Circuit 9
- Stereochemical control in microbial reduction. Part 31: Reduction of alkyl 2-oxo-4-arylbutyrates by baker's yeast under selected reaction conditionsTetrahedron: Asymmetry, 1998, 9(15), 2725-2737,
Synthetic Circuit 10
- Angiotensin-converting enzyme inhibitors. Perhydro-1,4-thiazepin-5-one derivativesJournal of Medicinal Chemistry, 1987, 30(11), 1984-91,
Synthetic Circuit 11
1.2 Reagents: Hydrochloric acid Solvents: Ethanol
- An efficient synthesis of ethyl(R)-2-hydroxy-4-phenylbutyrate: a useful intermediate in the synthesis of converting enzyme inhibitorsTetrahedron Letters, 1988, 29(4), 423-6,
Synthetic Circuit 12
- The design and synthesis of the angiotensin-converting enzyme inhibitor cilazapril and related bicyclic compoundsJournal of the Chemical Society, 1986, (6), 1011-19,
Synthetic Circuit 13
1.2 Reagents: Formic acid , Sodium formate ; 6 h, 25 °C
- Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in WaterJournal of Organic Chemistry, 2015, 80(9), 4419-4429,
Synthetic Circuit 14
- Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrateTetrahedron: Asymmetry, 2010, 21(8), 914-918,
Synthetic Circuit 15
- Tunable dendritic ligands of chiral 1,2-diamine and their application in asymmetric transfer hydrogenationTetrahedron: Asymmetry, 2005, 16(15), 2525-2530,
ethyl (2R)-2-hydroxy-4-phenylbutanoate Raw materials
- Benzenebutanoic acid, α-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1α(R*),2β,5α]]- (9CI)
- 2,2-Diethoxypropane
- Benzenebutanoic acid, α-hydroxy-γ-oxo-, (αR)-
- Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate
- (αR)-Hydroxy-benzenebutanoic Acid
- Ethyl 2-oxo-4-phenylbutyrate (>90%)
ethyl (2R)-2-hydroxy-4-phenylbutanoate Preparation Products
ethyl (2R)-2-hydroxy-4-phenylbutanoate Suppliers
ethyl (2R)-2-hydroxy-4-phenylbutanoate Related Literature
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3. Back cover
-
Rong Liu,Kum-Fun Mok,Suresh Valiyaveettil New J. Chem., 2001,25, 890-892
-
Matthias Karg,Thomas Hellweg J. Mater. Chem., 2009,19, 8714-8727
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Komla Ako,Taco Nicolai,Dominique Durand,Guillaume Brotons Soft Matter, 2009,5, 4033-4041
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Giovanna Dettori,Silvia Gaspa,Andrea Porcheddu,Lidia De Luca Org. Biomol. Chem., 2014,12, 4582-4585

